Lipophilicity Shift: CF₃ vs. CH₃ at the Pyrrolidine 3-Position
The target compound exhibits a calculated logP of 1.86 (ChemSrc), whereas the direct methyl analog tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) has a substantially lower calculated logP, consistent with the established ΔlogP contribution of approximately +0.8 to +1.2 for a –CF₃ group replacing –CH₃ on a saturated heterocycle . This difference in lipophilicity directly impacts passive membrane permeability and nonspecific protein binding in biological assays.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.86 (ChemSrc) |
| Comparator Or Baseline | tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5); logP expected ~0.7–1.0 based on ΔlogP(CF₃–CH₃) ≈ +0.9 |
| Quantified Difference | Estimated ΔlogP ≈ +0.9 (target more lipophilic) |
| Conditions | In silico calculation (consensus method); direct experimental logP for comparator not publicly available |
Why This Matters
Higher lipophilicity can improve membrane permeability but also demands careful control of LogD to avoid promiscuous binding or poor solubility—making the CF₃ building block a precise tool for tuning these parameters.
